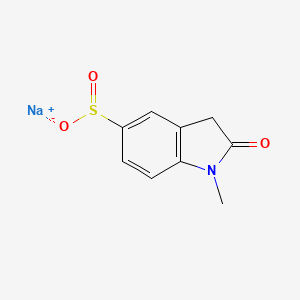

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and drugs. This compound is known for its unique structure, which includes a sulfinate group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate typically involves the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indole with a sulfinate source under controlled conditions. One common method is the reaction of the indole derivative with sodium sulfinate in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The indole ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfonate derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The indole ring can interact with biological receptors, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.

1H-Indole-2-carboxylic acid: Known for its use in organic synthesis and pharmaceutical research.

Uniqueness

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its indole scaffold with a sulfinyl group that may influence its biological activity. The molecular formula is C9H10N2O3S, and its structure includes a methyl group at the nitrogen position and a sulfinyl moiety at the 5-position of the indole ring.

Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various leukemia cell lines. The following table summarizes the inhibitory concentration (IC50) values observed in different studies:

The compound displayed significant antiproliferative activity against K562 and Jurkat cell lines, with IC50 values comparable to standard reference drugs. Notably, it showed selectivity for cancer cells over normal peripheral blood mononuclear cells, indicating a favorable safety profile.

The precise mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including modulation of signaling pathways involved in cell survival and proliferation.

In one study, the compound was evaluated for its effect on platelet activation and intracellular signaling in platelets, where it was found to inhibit Syk-mediated signaling pathways. This suggests potential roles beyond direct cytotoxicity, possibly involving modulation of immune responses or platelet function .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antileukemic Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of human myeloid leukemia cell lines (K562 and HL60) while showing lower toxicity to normal lymphocytes (IC50 > 50 μM). This selectivity index indicates a promising candidate for targeted cancer therapies .

- Platelet Function Modulation : Research indicated that this compound could modulate platelet responses by inhibiting Syk kinase activity. This finding opens avenues for exploring its use in thrombotic disorders or conditions where platelet activation is detrimental .

Properties

Molecular Formula |

C9H8NNaO3S |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

sodium;1-methyl-2-oxo-3H-indole-5-sulfinate |

InChI |

InChI=1S/C9H9NO3S.Na/c1-10-8-3-2-7(14(12)13)4-6(8)5-9(10)11;/h2-4H,5H2,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

GJZAOWGDUURBQZ-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.